molecular formula C16H21N5O3 B5506109 METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE

METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE

Cat. No.: B5506109
M. Wt: 331.37 g/mol
InChI Key: PHDWREKEORETJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with ethylamino and isopropylamino groups, and a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with ethylamine and isopropylamine under controlled conditions. This step requires careful temperature control and the use of appropriate solvents to ensure the formation of the desired triazine derivative.

    Esterification: The 4-aminobenzoic acid moiety is esterified to form the methyl ester. This is achieved by reacting 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Coupling Reaction: The final step involves coupling the triazine derivative with the methyl ester of 4-aminobenzoic acid. This is typically carried out using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the amino groups on the triazine ring.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the ester moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring. Common reagents include halides and nucleophiles like thiols and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, thiols, amines

Major Products Formed

    Oxidation: Oxidized derivatives with modified amino groups

    Reduction: Reduced ester moiety to alcohol

    Substitution: Substituted triazine derivatives

Scientific Research Applications

METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe. It can interact with various biomolecules, making it useful in studying biological pathways.

    Medicine: Explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.

    Industry: Used in the development of new materials, including polymers and coatings. Its unique structure imparts desirable properties to these materials.

Mechanism of Action

The mechanism of action of METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The benzoate ester moiety may also play a role in modulating the compound’s overall activity and binding affinity.

Comparison with Similar Compounds

METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its combination of the triazine ring and benzoate ester moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-5-17-14-19-15(18-10(2)3)21-16(20-14)24-12-8-6-11(7-9-12)13(22)23-4/h6-10H,5H2,1-4H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDWREKEORETJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE
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METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE
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METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE
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METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE
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METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE
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METHYL 4-{[4-(ETHYLAMINO)-6-[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL]OXY}BENZOATE

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